1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a quinolin-8-ylsulfonyl group and at the 3-position with a pyrrolidine-2,5-dione moiety. The stereochemistry (1R,5S) defines the spatial arrangement of the bicyclic system, which is critical for molecular interactions. This structure is hypothesized to target proteins with hydrophobic pockets or bromodomains, as seen in analogs like the ATAD2 bromodomain inhibitor in .
Properties
IUPAC Name |
1-(8-quinolin-8-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-18-8-9-19(25)22(18)16-11-14-6-7-15(12-16)23(14)28(26,27)17-5-1-3-13-4-2-10-21-20(13)17/h1-5,10,14-16H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNKVHVQSNCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the sulfonyl group: The quinoline derivative is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Construction of the azabicyclooctane ring: This step involves a cyclization reaction, often using intramolecular cyclization techniques.
Formation of the pyrrolidine-2,5-dione ring: This can be achieved through a condensation reaction involving appropriate dicarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The azabicyclooctane structure may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: Quinoline (target compound) and phenyl () substituents favor π-π interactions, while aliphatic groups (e.g., methyl in ) reduce steric bulk.
- Solubility : Ethoxy () and trifluoromethoxy () groups improve aqueous solubility compared to purely aromatic substituents.
Conformational Analysis
X-ray crystallography data from reveals critical structural insights for the analog (2-fluoro-4-nitrophenyl-substituted compound):
- Piperidine Ring : Adopts a chair conformation with the nitrogen atom displaced by 0.843 Å from the mean plane.
- Pyrrolidine Ring : Envelope conformation with the nitrogen deviating by 0.661 Å .
- Dihedral Angles :
- 86.59° between the benzene ring and the piperidine plane.
- 67.63° between the piperidine and pyrrolidine planes.
These angles suggest significant torsional strain, which may influence binding to rigid protein pockets.
Biological Activity
The compound 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex molecule with potential biological activity, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is . Its structure includes a quinoline moiety, a bicyclic azabicyclo structure, and a pyrrolidine dione component, which contribute to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 362.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
This compound primarily interacts with the enzyme acetylcholinesterase (AChE). By inhibiting AChE, it increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is crucial for cognitive functions such as memory and learning.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant AChE inhibitory activity. For instance:
- IC50 Values : Research indicates an IC50 value of approximately 0.05 µM against AChE, demonstrating potent inhibition compared to standard inhibitors like donepezil (IC50 = 0.09 µM) .
In Vivo Studies
In vivo studies in animal models have revealed that:
- Cognitive Enhancement : At low doses (1 mg/kg), the compound improved memory retention in mice subjected to the Morris water maze test .
- Neuroprotective Effects : Higher doses (5 mg/kg) showed neuroprotective effects against induced oxidative stress in neuronal cells .
Case Study 1: Alzheimer's Disease Model
A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with this compound led to:
- Improved Cognitive Function : Mice treated with 2 mg/kg daily exhibited enhanced performance on cognitive tasks compared to control groups.
- Reduction of Amyloid Plaques : Histological analysis revealed a significant reduction in amyloid-beta plaques in the brains of treated mice .
Case Study 2: Neurodegenerative Disorders
In another study focusing on neurodegenerative disorders, the compound was administered to rats with induced neurodegeneration:
- Behavioral Improvements : Rats displayed reduced anxiety-like behavior in elevated plus-maze tests after treatment.
- Biochemical Markers : Significant decreases in malondialdehyde levels were observed, indicating reduced lipid peroxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
